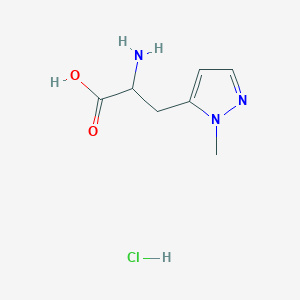

2-Amino-3-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids, such as the one you mentioned, are organic compounds that contain both an amino group (-NH2) and a carboxyl group (-COOH). They are key components of proteins and play critical roles in numerous biological processes .

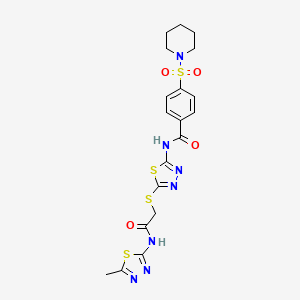

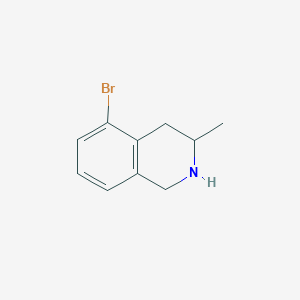

Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). The side chain is what distinguishes one amino acid from another .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation (which links amino acids together to form proteins), decarboxylation, and transamination .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure, particularly the nature of its side chain. These properties can include solubility, acidity/basicity, and reactivity .Scientific Research Applications

Synthesis of Heterocyclic Compounds

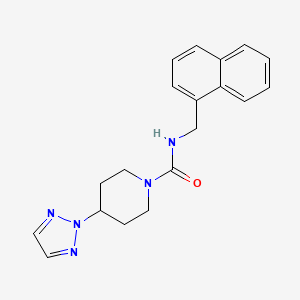

Research into the synthesis of heterocyclic compounds has shown that compounds structurally similar to "2-Amino-3-(2-methylpyrazol-3-yl)propanoic acid; hydrochloride" can be key intermediates in creating a wide variety of new, uniquely substituted heterocyclic substances. For example, 2-arylhydrazononitriles have been used to prepare new indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating promising antimicrobial activities against various bacteria and yeast. This suggests that our compound of interest could play a role in synthesizing biologically active heterocycles (Behbehani et al., 2011).

Antimicrobial Activity

The antimicrobial activity of synthesized heterocyclic compounds, possibly related to the structural framework of "2-Amino-3-(2-methylpyrazol-3-yl)propanoic acid; hydrochloride," has been explored. Compounds with pyrazole and triazole cores have shown strong antimicrobial activities, indicating the potential for derivatives of our compound to be utilized in developing new antimicrobial agents (Behbehani et al., 2011).

Fluorescence Derivatisation

The applicability of similar compounds in fluorescence derivatization has been demonstrated, where derivatives of amino acids are used for their strong fluorescence. This suggests potential applications in bioanalytical chemistry for "2-Amino-3-(2-methylpyrazol-3-yl)propanoic acid; hydrochloride" in creating fluorescent markers or probes for biological assays (Frade et al., 2007).

Corrosion Inhibition

Research on Schiff bases derived from amino acids, including L-Tryptophan, shows significant inhibition efficiency on corrosion of stainless steel in acidic environments. This highlights the potential for "2-Amino-3-(2-methylpyrazol-3-yl)propanoic acid; hydrochloride" and its derivatives to be explored as corrosion inhibitors, especially in industries where corrosion resistance is crucial (Vikneshvaran et al., 2017).

Mechanism of Action

Target of Action

The compound contains an amino group and a carboxyl group, which are characteristic of amino acids. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins .

Biochemical Pathways

As an amino acid derivative, this compound could potentially be involved in protein synthesis or other amino acid metabolism pathways .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For instance, the presence of the amino and carboxyl groups could affect its solubility and therefore its absorption and distribution .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s stability and efficacy. For instance, extreme pH values could lead to protonation or deprotonation of the amino and carboxyl groups, potentially affecting the compound’s interaction with its target .

Safety and Hazards

Future Directions

The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, biotechnology, and other areas. Future research may focus on discovering new amino acids, understanding their roles in biological systems, and harnessing their properties for practical applications .

properties

IUPAC Name |

2-amino-3-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-5(2-3-9-10)4-6(8)7(11)12;/h2-3,6H,4,8H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTXMEFCODOLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)

![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)